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FFAGLDD TFA

Cat. No.: B12430410
M. Wt: 897.8 g/mol
InChI Key: WJAUICWMSDKFMW-HAYWJZKBSA-N
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Description

Overview of Bio-responsive Peptide Architectures

Bio-responsive peptide architectures are synthetic materials engineered to interact with and respond to the biological environment. acs.org Their design often mimics the native extracellular matrix (ECM), creating three-dimensional networks that support cellular processes. acs.org The versatility of peptides allows for the incorporation of specific "function-encoding" sequences that can direct cell behavior, bind to ECM components, or respond to biological triggers. nih.gov

These architectures are highly tunable. By altering the amino acid sequence, researchers can control the peptide's secondary structure (e.g., α-helix or β-sheet), which in turn dictates the morphology and mechanical properties of the resulting self-assembled material. researchgate.netacs.org For instance, peptides designed to form β-sheets are a common motif in creating robust hydrogels. acs.orgnih.gov The non-covalent nature of these assemblies imparts a dynamic quality, enabling them to change their state in response to environmental shifts in pH, temperature, light, or the presence of specific molecules like enzymes. researchgate.net This "smart" behavior is central to their use in applications ranging from drug delivery to regenerative medicine. researchgate.netacs.org

Enzyme-Triggered Supramolecular Transformations in Advanced Materials

Enzymes, as highly specific biological catalysts, offer a sophisticated mechanism for triggering transformations within supramolecular systems. nih.gov This strategy leverages the precise recognition and catalytic action of an enzyme to induce a change in a peptide's structure, leading to either the assembly or disassembly of a material. nih.gov For example, an enzyme can cleave a specific bond within a precursor molecule, converting it into a self-assembling unit that then forms nanofibers and, at a sufficient concentration, a hydrogel. nih.gov This process allows for the in situ formation of materials in a controlled manner.

This enzyme-triggered approach provides a powerful tool for creating advanced materials with programmed functions. researchgate.netrsc.org The transformation can lead to significant changes in the material's properties, such as a switch from a nanoparticle to a nanofiber, which can be harnessed for hierarchical cargo release. nih.gov The specificity of the enzyme ensures that the transformation only occurs in the presence of the target trigger, a crucial feature for applications in complex biological environments. nih.gov Researchers have successfully used various enzymes, such as phosphatases and thermolysin, to control the self-assembly and function of supramolecular peptide materials. nih.gov

Significance of Matrix Metalloproteinases (MMPs) in Biomaterials Design

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a critical role in remodeling the extracellular matrix (ECM). rsc.orgresearchgate.net In healthy tissues, their activity is tightly regulated, but their expression is often upregulated in various pathological states, including inflammation, wound healing, and cancer. researchgate.netacs.org This disease-associated activity makes MMPs an excellent target for designing stimuli-responsive biomaterials. rsc.orgacs.org

By incorporating peptide sequences that are specifically recognized and cleaved by certain MMPs, scientists can create materials that degrade and release their payload preferentially at sites of disease. acs.org For example, a hydrogel can be designed to be stable under normal physiological conditions but to disassemble upon exposure to high levels of a specific MMP, such as MMP-9, which is often overexpressed in tumor microenvironments. nih.govnih.gov This targeted degradation is a key strategy in developing advanced drug delivery systems that can improve therapeutic efficacy while minimizing side effects. acs.org The design of these MMP-sensitive materials involves understanding the substrate specificity of different MMPs and engineering peptide sequences that are efficiently cleaved. rsc.orgmdpi.com

Introduction to the FFAGLDD Peptide Sequence and its Design Rationale

The peptide with the sequence Phenylalanine-Phenylalanine-Alanine-Glycine-Leucine-Aspartic Acid-Aspartic Acid, abbreviated as FFAGLDD, is a synthetic peptide designed specifically to be responsive to enzyme activity. The "(TFA)" designation indicates that Trifluoroacetic acid was likely used during the peptide's chemical synthesis and purification process, where it acts as a counter-ion to the positively charged amino groups of the peptide, and is not part of the peptide sequence itself. wikipedia.org

The design of the FFAGLDD sequence is rooted in the principles of creating MMP-sensitive biomaterials. The core of its functionality lies in the Glycine-Leucine (GL) pair embedded within the sequence. nih.gov This specific dipeptide motif is recognized as a cleavage site by certain matrix metalloproteinases, notably MMP-9. nih.gov

The rationale for the full sequence is as follows:

FF (Phenylalanine-Phenylalanine): This diphenylalanine motif at the N-terminus is a well-known self-assembling moiety. It promotes the aggregation of the peptide amphiphiles into nanostructures, such as micelles or fibers, through hydrophobic and π-π stacking interactions.

When incorporated into a larger structure, such as a peptide amphiphile (PA) where a hydrophobic tail is attached, phenylacetyl-FFAGLDD molecules can self-assemble into micellar aggregates. nih.gov In the presence of MMP-9, the enzyme cleaves the bond between the Glycine (B1666218) and Leucine (B10760876) residues. This cleavage event disrupts the molecular structure of the peptide amphiphile, triggering a supramolecular transformation from micelles into nanofibers, which can facilitate the release of an encapsulated therapeutic agent, such as doxorubicin (B1662922). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H50F3N7O14 B12430410 FFAGLDD TFA

Properties

Molecular Formula

C39H50F3N7O14

Molecular Weight

897.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H49N7O12.C2HF3O2/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;3-2(4,5)1(6)7/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1

InChI Key

WJAUICWMSDKFMW-HAYWJZKBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Enzymatic Interaction and Cleavage Kinetics of Ffagldd with Matrix Metalloproteinase 9 Mmp 9

Substrate Specificity of FFAGLDD Towards MMP-9

Matrix metalloproteinase-9 (MMP-9), a member of the zinc-dependent endopeptidase family, is crucial in the remodeling of the extracellular matrix (ECM) by degrading various components, including gelatin and collagen. The substrate specificity of MMPs, while showing some overlap, is also characterized by distinct preferences that allow for selective cleavage of target proteins.

Studies utilizing phage display libraries have been instrumental in defining the substrate recognition profile of MMP-9. These unbiased approaches have identified consensus sequences that are preferentially cleaved by the enzyme. One of the most prevalent motifs recognized by MMP-9 includes the sequence Pro-X-X-Hy-(Ser/Thr), where 'Hy' represents a hydrophobic residue, spanning the P3 to P2' positions of the substrate. nih.gov This sequence bears resemblance to MMP cleavage sites found within natural substrates like collagens. nih.gov

Despite similarities in the catalytic cleft architecture among MMPs, subtle differences in subsite interactions confer substrate selectivity. nih.gov MMP-9 exhibits a unique preference for certain amino acids at specific positions within its substrates. For instance, a notable preference for Arginine (Arg) at both the P2 and P1 positions, and for Serine (Ser) or Threonine (Thr) at the P2' position has been observed. nih.gov The FFAGLDD sequence aligns with some of these general substrate characteristics for MMPs, making it a viable substrate for enzymatic interaction.

The interaction between MMP-9 and its substrates is not solely dependent on the primary amino acid sequence. The fibronectin type II-like domains within the MMP-9 structure act as a collagen-binding domain, which is critical for the proper positioning of substrates for subsequent cleavage. nih.gov This domain has been shown to bind to gelatin and various types of collagen. nih.gov The cooperative binding of the substrate involving both the fibronectin domain and the catalytic site orients the substrate correctly within the active site, which is essential for efficient gelatinolytic activity. nih.gov

Mechanism of MMP-9 Catalyzed Hydrolysis of the FFAGLDD Sequence

The hydrolysis of peptide bonds by MMP-9 is a complex process that involves a coordinated series of molecular events within the enzyme's active site. Quantum mechanics/molecular mechanics (QM/MM) calculations have provided detailed insights into the multi-step reaction mechanism. nih.gov The hydrolysis of a substrate by MMP-9 is generally understood to be a water-mediated, four-step reaction. nih.govx-mol.com

The catalytic process can be broken down into the following key steps:

Nucleophilic Attack: The reaction is initiated by a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. nih.govx-mol.com This attack is carried out by a water molecule that is activated by the catalytic zinc ion and a conserved glutamate (B1630785) residue within the active site.

Hydrogen-Bond Rearrangement: Following the initial attack, a rearrangement of hydrogen bonds occurs within the active site. This step is crucial for stabilizing the transition state and has been identified as the rate-limiting step in the hydrolysis of some substrates. nih.govx-mol.com

Proton Transfer: A proton is then transferred, a step that is essential for the subsequent breaking of the peptide bond. nih.govx-mol.com

Amide Bond Rupture: The final step is the rupture of the amide bond, leading to the cleavage of the peptide substrate into two separate fragments. nih.govx-mol.com

The specific amino acid residues at the P1 and P1' positions of the substrate, which are the residues immediately flanking the cleavage site, play a significant role in the hydrolysis mechanism. While mutations at these sites can affect the energy barriers of the reaction and potentially alter the rate-limiting step, studies have shown that MMP-9 can still hydrolyze a range of mutated sequences. nih.gov

Investigation of Enzymatic Degradation Products

The enzymatic action of MMP-9 on a substrate like FFAGLDD results in the generation of smaller peptide fragments. The identification of these degradation products is crucial for confirming the cleavage site and understanding the enzymatic kinetics.

Techniques such as matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry are commonly employed to analyze the proteolytic digests of substrates by MMP-9. nih.gov This method allows for the precise determination of the mass of the resulting fragments, which can then be used to identify the exact cleavage site within the peptide sequence. For instance, in the degradation of amyloid-beta fibrils, MMP-9 was found to generate specific fragments, such as Aβ(1-20) and Aβ(1-30), indicating cleavage at particular peptide bonds. nih.gov

Similarly, liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for analyzing cleavage products. researchgate.net Studies have used LC-MS to confirm the high specificity of MMP-9 for certain peptide ligands by quantifying the conversion of the parent peptide into its enzymatic products. researchgate.net The analysis of degradation products not only confirms the enzymatic activity but also provides quantitative data on the efficiency of the cleavage.

Analysis of MMP-9 Mediated Cleavage Products
Analytical TechniqueInformation ObtainedExample Application
MALDI-TOF Mass SpectrometryPrecise mass of cleavage fragments, identification of cleavage site.Analysis of amyloid-beta fibril degradation by MMP-9. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification of substrate conversion to products, confirmation of cleavage specificity.Measurement of peptide ligand conversion by MMP-9. researchgate.net
SDS-PAGE and Gelatin ZymographyVisualization of the reduction of full-length substrate and the appearance of degradation fragments.Monitoring collagen degradation by MMP-9. researchgate.net

Factors Influencing MMP-9 Cleavage Efficiency (e.g., enzyme concentration, incubation time)

The efficiency of MMP-9 catalyzed cleavage of a substrate is influenced by several factors, including the concentration of the enzyme and the duration of the incubation period.

Enzyme Concentration: The rate of substrate degradation is directly proportional to the concentration of active MMP-9. Higher concentrations of the enzyme lead to a more rapid cleavage of the substrate. This concentration-dependent effect has been demonstrated in various assays, including those using natural substrates like cartilage oligomeric matrix protein (COMP) and thrombospondin-4 (TSP-4). mdpi.com For example, efficient cleavage of COMP was observed at higher MMP-9 concentrations, while lower concentrations resulted in significantly reduced proteolysis. mdpi.com

Incubation Time: The extent of substrate cleavage increases with the duration of the incubation time. Kinetic analyses have shown that for some substrates, cleavage by MMP-9 proceeds continuously over several hours. mdpi.com For instance, while only minor cleavage of certain substrates was observed after 2 hours, the degradation progressed steadily over a 24-hour period. mdpi.com The rate of degradation can be monitored over time to determine the optimal incubation period for complete or partial cleavage.

Factors Affecting MMP-9 Cleavage Efficiency
FactorEffect on Cleavage EfficiencyExperimental Observation
Enzyme ConcentrationIncreased enzyme concentration leads to a higher rate of substrate degradation.Dose-dependent cleavage of substrates observed in in vitro assays. mdpi.com
Incubation TimeLonger incubation times result in more extensive substrate cleavage.Kinetic analysis shows a continuous increase in cleavage over time. mdpi.com

In addition to enzyme concentration and incubation time, other factors such as temperature and pH can also influence enzymatic activity, although they are not the primary focus of this section. The optimal conditions for MMP-9 activity are generally around physiological temperature and pH.

Supramolecular Assembly and Reconfiguration of Ffagldd Based Systems

Self-Assembly Properties of FFAGLDD Peptides in Aqueous Media

Phenylacetyl-FFAGLDD (PhAc-FFAGLDD) peptides are amphiphilic molecules, meaning they possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This dual nature drives their spontaneous organization in aqueous environments into well-defined nanostructures.

Formation of Micellar Nanostructures

In an aqueous medium, PhAc-FFAGLDD peptides self-assemble into spherical micellar aggregates. This process is driven by the hydrophobic interactions between the phenylacetyl and phenylalanine residues, which form the core of the micelle, effectively shielding them from the surrounding water. The more hydrophilic GGLDD segment forms the outer shell, or corona, of the micelle, interacting with the aqueous environment. This spontaneous formation of micellar nanostructures is a critical characteristic of these peptide amphiphiles.

The formation of these micelles can be observed through various imaging techniques. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) of peptidic nanocarriers have shown the presence of these micellar aggregates as the initial structures before any enzymatic cleavage.

Critical Aggregation Concentration (CAC) Determination

The self-assembly of amphiphilic molecules like PhAc-FFAGLDD into micelles occurs above a specific concentration known as the Critical Aggregation Concentration (CAC). Below the CAC, the peptides exist predominantly as individual molecules (monomers) in solution. Once the concentration reaches the CAC, the monomers begin to associate to form micelles.

The CAC for PhAc-FFAGLDD has been determined to be 1.32 mM. This value is crucial for understanding and controlling the self-assembly process, as it dictates the minimum concentration required for the formation of the micellar nanostructures.

MMP-9 Triggered Supramolecular Transformation: Micelle-to-Fiber Transition

A key feature of FFAGLDD-based systems is their ability to undergo a dramatic structural change in the presence of a specific enzyme, Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a type of enzyme that is often overexpressed in disease states, such as cancer. This enzyme specifically recognizes and cleaves the peptide bond between the glycine (B1666218) (G) and leucine (B10760876) (L) residues within the FFAGLDD sequence.

This enzymatic cleavage results in a supramolecular transformation, where the initial micellar structures reconfigure into fibrillar nanostructures. This micelle-to-fiber transition is a programmed response to a specific biological trigger.

Role of Amphiphilicity Change Upon Cleavage

This change in the hydrophobic/hydrophilic balance is the primary driver for the micelle-to-fiber transition. The resulting hydrophobic fragments are no longer stable in a micellar configuration and instead re-assemble into more thermodynamically favorable fibrillar structures.

Mechanisms of Nanofiber Formation and Growth

Following the MMP-9 catalyzed hydrolysis, the newly formed hydrophobic peptide fragments undergo a process of self-assembly to form nanofibers. This process is thought to involve a nucleation-growth mechanism. Initially, the hydrophobic fragments aggregate to form small nuclei. These nuclei then serve as templates for the further addition of other fragments, leading to the elongation and growth of nanofibers.

These resulting nanofibers are characterized by a high aspect ratio and can entangle to form a fibrous network. This network can act as a depot, for instance, for the slow release of an encapsulated therapeutic agent. The formation of these fibers has been confirmed by AFM imaging, which reveals the fibrillar structures after exposure to MMP-9.

Investigation of Co-assembly Phenomena

The concept of co-assembly involves the mixing of two or more different types of self-assembling molecules to create hybrid supramolecular structures with tailored properties. While specific studies on the co-assembly of FFAGLDD with other molecules are not extensively detailed in the available literature, the principles of peptide co-assembly can be applied to understand the potential of these systems.

The physicochemical properties of the constituent peptides, such as their solubility and the nature of their hydrophobic residues, are critical factors that influence whether co-assembly occurs. nih.govrsc.org In a co-assembly scenario, different peptide building blocks can be incorporated into a single, hybrid nanostructure. This approach allows for the fine-tuning of the properties of the resulting material, such as its mechanical strength or biological activity.

For instance, FFAGLDD peptides could potentially be co-assembled with other peptides that carry specific functionalities, such as cell-targeting ligands or therapeutic moieties. This would result in multifunctional nanostructures with enhanced capabilities. The mixing of peptides with different chemical structures raises the question of whether they will co-assemble into a single fibrillar structure or form separate, distinct aggregates. rsc.org Techniques like Förster Resonance Energy Transfer (FRET) can be employed to investigate the occurrence and extent of co-assembly between different peptide components. nih.gov

Influence of Peptide Concentration and Environmental Stimuli on Self-Assembly

The self-assembly of peptide-based systems, such as those involving FFAGLDD (tfa), is a complex process governed by a delicate balance of non-covalent interactions. The final supramolecular architecture is highly sensitive to both the intrinsic properties of the peptide, like its concentration, and extrinsic environmental factors, including pH and temperature. While specific quantitative data for the FFAGLDD (tfa) peptide is not extensively detailed in publicly available literature, the principles of peptide self-assembly allow for a comprehensive understanding of how these factors modulate the formation and reconfiguration of its supramolecular structures.

The self-assembly process is fundamentally concentration-dependent. nih.gov Many peptides exhibit a critical aggregation concentration (CAC), below which they exist predominantly as monomers in solution. Above the CAC, they begin to associate into larger, ordered structures. This process often follows a hierarchical path, starting with the formation of smaller aggregates like micelles or protofibrils, which then evolve into more complex structures such as nanofibers and hydrogels at higher concentrations. nih.gov

Environmental stimuli play a crucial role in directing the self-assembly pathway and can be used to trigger transitions between different supramolecular states. For the FFAGLDD peptide, a significant reconfiguration is observed in response to enzymatic stimuli. In its native state, Phenylacetyl-FFAGLDD (PhAc-FFAGLDD) self-assembles into micellar structures. acs.orgub.edu However, in the presence of matrix metalloproteinase-9 (MMP-9), an enzyme often overexpressed in tumor microenvironments, the peptide is cleaved. acs.orgfrontiersin.org This enzymatic action alters the amphiphilicity of the peptide, inducing a conformational switch from micelles to β-sheet-rich nanofibers that can form a hydrogel. acs.orgub.edufrontiersin.org This enzyme-triggered transition highlights the sophisticated control that can be exerted over the supramolecular assembly of FFAGLDD-based systems.

The following data tables, derived from studies on other relevant peptide systems, illustrate the typical influence of concentration and environmental stimuli on peptide self-assembly.

Table 1: Influence of Peptide Concentration on Nanostructure Morphology of a Self-Assembling Oligopeptide

Concentration (mg/mL)Predominant NanostructureAverage Fibril Width (nm)Average Fibril Height (nm)
0.05Globular Aggregates & Few Fibrils34.1 ± 6.80.41 ± 0.09
0.1 (CAC)Protofibrils & Fibrils--
0.5Dense Fibrillar Network73.5 ± 8.73.72 ± 0.59

Data adapted from studies on the self-assembling peptide EAK16-II. The critical aggregation concentration (CAC) was identified at approximately 0.1 mg/mL.

Table 2: Effect of pH on the Supramolecular Structure of a Collagen-Derived Peptide Amphiphile

pHPredominant Supramolecular Structure
2.0Spherical Micelles
3.0Flat, Tape-like Nanostructures
4.0Twisted, Right-Handed Helical Ribbons
7.0Flat, Tape-like Nanostructures

This table illustrates how pH can induce distinct morphological transitions in a self-assembling peptide system.

Table 3: Temperature-Dependent Formation of Amyloid Fibrils from Hen Egg-White Lysozyme (HEWL) at pH 2.2

Incubation Temperature (°C)Relative Fibril Formation (ThT Fluorescence Intensity)
37Low
45Moderate
50High
57Very High

This data demonstrates that elevated temperatures can accelerate the formation of fibrillar structures.

Characterization of Ffagldd Peptide Nanostructures and Transformations

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive window into the molecular environment and conformational state of the peptides within the nanostructures. These techniques are essential for confirming the molecular self-assembly and the resulting secondary structures that form the foundation of the larger architectures.

Fluorescence spectroscopy using environmentally sensitive probes is a key technique for probing the formation and nature of hydrophobic microdomains within self-assembled peptide nanostructures. Probes like 8-Anilino-1-naphthalenesulfonic acid (ANS) and pyrene (B120774) exhibit fluorescence characteristics that are highly dependent on the polarity of their immediate surroundings.

When FFAGLDD peptides self-assemble in an aqueous solution, they can form amphiphilic structures with hydrophobic cores. Fluorescent probes preferentially partition into these non-polar regions.

ANS as a Probe: ANS is weakly fluorescent in polar environments like water but shows a significant increase in fluorescence quantum yield and a blue shift in its emission maximum when it binds to hydrophobic pockets, such as those on protein surfaces or within micelles. In the context of FFAGLDD assembly, an increase in ANS fluorescence intensity over time can be used to monitor the kinetics of aggregation and the formation of hydrophobic domains.

Pyrene as a Probe: Pyrene is particularly useful due to the sensitivity of its vibrational fine structure in the emission spectrum to solvent polarity. core.ac.uk The ratio of the intensity of the first vibronic band (I₁) to the third (I₃), known as the I₁/I₃ ratio, is a well-established scale for polarity. nih.gov In a polar aqueous environment, the ratio is high, whereas it decreases significantly when pyrene is localized in a non-polar, hydrophobic environment. core.ac.uknih.gov A decrease in the I₁/I₃ ratio upon the self-assembly of FFAGLDD indicates the successful formation of a hydrophobic core within the nanostructures. Furthermore, at higher concentrations, pyrene can form excited-state dimers called excimers, which have a characteristic broad, structureless emission at a longer wavelength. core.ac.uk The observation of excimer fluorescence can provide information about the viscosity and dynamics within the hydrophobic regions of the peptide assembly.

Table 1: Application of Fluorescence Probes in Characterizing FFAGLDD Nanostructures

Probe Measured Parameter Interpretation
ANS Fluorescence Intensity Increase & Blue Shift Formation of hydrophobic microdomains during peptide self-assembly.
Pyrene Decrease in I₁/I₃ Ratio Partitioning of the probe into a non-polar environment, confirming the presence of a hydrophobic core.

| Pyrene | Appearance of Excimer Emission | Indicates high local probe concentration and provides insight into the fluidity/viscosity of the hydrophobic core. |

Infrared (IR) spectroscopy is an indispensable tool for determining the secondary structure of proteins and peptides. nih.govnih.gov By analyzing the characteristic vibrational frequencies of the peptide backbone, particularly the amide I and amide II bands, one can deduce the presence of specific conformations like α-helices, random coils, or β-sheets.

For self-assembling peptides like FFAGLDD, which are known to form fibrous nanostructures, IR spectroscopy is primarily used to confirm the formation of β-sheet structures. These structures are stabilized by intermolecular hydrogen bonding between peptide backbones and are a hallmark of amyloid-like fibrils.

Amide I Band: This band, occurring between 1600 and 1700 cm⁻¹, arises mainly from the C=O stretching vibrations of the peptide backbone. Its frequency is highly sensitive to the secondary structure. For FFAGLDD, the presence of a strong absorption peak around 1645 cm⁻¹ is indicative of the formation of intermolecular β-sheets, which drive the self-assembly process. mdpi.com

Amide II Band: This band, found between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations.

Fmoc Group Peak: When the peptide is functionalized with an Fmoc group, an additional characteristic peak may be observed, for instance, around 1692 cm⁻¹, corresponding to the C=O of the fluorenylmethoxycarbonyl group. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful variant, as it requires minimal sample preparation and can be used to analyze hydrogel samples directly. mdpi.com The presence and position of these characteristic peaks provide direct evidence of the peptide's conformational state within the assembled nanostructure.

Table 2: Key Infrared Absorption Bands for FFAGLDD Structural Analysis

Vibrational Band Typical Wavenumber (cm⁻¹) Associated Secondary Structure/Group
Amide I ~1645 Intermolecular β-sheet
Amide II 1510 - 1580 N-H Bending & C-N Stretching

| Fmoc C=O | ~1692 | Fmoc protecting group |

Microscopic and Imaging Techniques

While spectroscopic methods provide information on molecular conformation and environment, microscopic techniques offer direct visualization of the resulting nanostructures. These imaging methods are crucial for understanding the morphology, dimensions, and hierarchical organization of the self-assembled FFAGLDD peptides.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. azonano.com It is exceptionally well-suited for characterizing the morphology of peptide nanostructures because it can image samples in both air and liquid environments with sub-nanometer resolution, avoiding the need for complex sample preparation like staining or coating. azonano.comnih.gov

In the study of FFAGLDD, AFM is used to:

Visualize Nanostructure Shape: Determine whether the peptides assemble into fibers, ribbons, spheres, or other morphologies. azonano.comrsc.org

Measure Dimensions: Accurately measure the height, width, and length of the assembled nanostructures. For fibrous structures, this allows for the determination of fibril diameter and persistence length.

Analyze Surface Details: Provide detailed information on the surface texture and periodic features along a fiber. azonano.com

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to tip-sample interactions is monitored by a laser and photodiode system to construct a topographical map. azonano.com Tapping mode AFM is often used for soft biological samples like peptide assemblies to minimize destructive shear forces.

| Surface Roughness | Topographical details on the surface of the structure. | Can indicate the packing of protofilaments or other substructures. |

Transmission Electron Microscopy (TEM) is another powerful imaging technique that provides high-resolution, two-dimensional projections of nanostructures. oaepublish.com In TEM, a beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample forms an image that reveals detailed information about the structure's shape, size, and internal features. ncsu.edu

For FFAGLDD nanostructures, TEM is invaluable for:

High-Resolution Imaging: Visualizing the fine details of fibrillar structures, including the presence of twisted ribbons or bundled protofilaments.

Determining Dimensions: Measuring the width of fibers and other nanostructures with high precision.

Samples for TEM are typically prepared by drop-casting a dilute solution of the peptide assembly onto a carbon-coated copper grid. To enhance contrast, especially for biological materials, negative staining with heavy metal salts (e.g., uranyl acetate) is often employed. The stain surrounds the nanostructure, allowing its shape and size to be clearly visualized against a dark background.

Rheological Characterization of Assembled Systems

When FFAGLDD peptides self-assemble at a sufficiently high concentration, they can form a hydrogel by entangling into a three-dimensional network that immobilizes the solvent. nih.gov Rheology is the study of the flow and deformation of matter, and it provides a quantitative measure of the mechanical properties of these peptide-based materials. nih.govnih.gov Shear rheometry is the most common technique used to characterize the viscoelastic properties of such hydrogels. mdpi.com

Key rheological parameters include:

Storage Modulus (G'): Represents the elastic component of the material. A high G' indicates a more solid-like behavior, where energy is stored upon deformation and recovered upon removal of the stress.

Loss Modulus (G''): Represents the viscous component. A high G'' indicates a more liquid-like behavior, where energy is dissipated as heat upon deformation.

Viscosity (η): A measure of a fluid's resistance to flow. For many hydrogels, viscosity decreases as the applied shear rate increases, a property known as shear-thinning. mdpi.com This is an important property for applications like 3D printing or injection.

A material is considered a gel when the storage modulus (G') is greater than the loss modulus (G'') and both are independent of frequency over a certain range. Rheological measurements can track the gelation process over time and characterize the final mechanical strength of the FFAGLDD hydrogel. nih.gov

| Loss Tangent | tan(δ) = G''/G' | Ratio of viscous to elastic contributions. | Value is less than 1. |

Compound Name Reference Table

Compound Name Abbreviation
8-Anilino-1-naphthalenesulfonic acid ANS
Phenylalanine-Phenylalanine-Alanine-Glycine-Leucine-Aspartic acid-Aspartic acid (trifluoroacetate salt) FFAGLDD (TFA)
9-fluorenylmethoxycarbonyl Fmoc

Viscoelastic Properties of Hydrogels/Nanofibers

The ratio of the loss modulus to the storage modulus is known as the loss factor or tan delta (tan δ = G''/G'). nih.gov This value provides a measure of the material's damping capacity. A low tan δ value (tan δ < 1) signifies a predominantly elastic material, which is characteristic of a stable hydrogel network. nih.gov In contrast, materials where the viscous behavior dominates have a tan δ > 1. nih.gov

By incorporating nanofibers into hydrogels, the mechanical properties can be significantly enhanced. Studies on composite hydrogels have shown that the inclusion of nanofibers can increase the Young's modulus from approximately 3 kPa to over 20 kPa, creating a much stiffer and more robust material. researchgate.net The viscoelastic properties of these composite materials are essential for applications where mechanical integrity and dynamic response are required. researchgate.netnih.gov

Table 2: Summary of Viscoelastic Properties for FFAGLDD-Based Materials This table provides a hypothetical comparison of key viscoelastic parameters for FFAGLDD in different forms, highlighting the transition from a solution to a structured hydrogel.

Material Form Typical G' (Pa) Typical G'' (Pa) Tan δ (G''/G') Interpretation
Peptide Solution < 1 ~1 > 1 Liquid-like behavior
Weak Hydrogel 100 - 500 10 - 50 < 0.1 Soft, elastic solid
Stiff Hydrogel 1000 - 10,000 100 - 800 < 0.1 Rigid, elastic solid
Nanofiber Composite 15,000 - 25,000 1500 - 2500 ~0.1 Reinforced, high-stiffness solid

Chromatographic and Mass Spectrometric Analysis for Purity and Molecular Weight

Ensuring the purity and confirming the molecular weight of the FFAGLDD peptide is a critical step in its characterization. This is typically achieved using a combination of high-performance liquid chromatography and mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.czresearchgate.net For peptide analysis, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate the target peptide from impurities generated during solid-phase synthesis, such as deletion sequences or incompletely deprotected products. lcms.cz

The sample is injected into the HPLC system, and the components are separated based on their hydrophobicity. The separated components then flow into the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI). researchgate.netyoutube.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight for each component. researchgate.net The purity of the peptide is determined from the relative area of the main peptide peak in the chromatogram compared to the total area of all peaks. lcms.cz

Table 3: Example LC-MS Purity Analysis for FFAGLDD (TFA salt) This hypothetical data illustrates a typical output from an LC-MS analysis of a synthesized FFAGLDD peptide. The theoretical molecular weight of FFAGLDD is assumed for this example.

Peak No. Retention Time (min) Observed Mass [M+H]⁺ (Da) % Area Identity
1 8.5 695.32 2.1 Impurity (e.g., FAGLDD)
2 10.2 842.38 96.5 FFAGLDD
3 11.1 943.45 1.4 Impurity (e.g., capping group)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another key technique for determining the molecular weight of peptides and proteins with high accuracy and sensitivity. nih.govnih.gov It is considered a "soft" ionization technique that keeps large, fragile molecules like peptides intact during the ionization process. youtube.com

In a typical MALDI experiment, the FFAGLDD peptide sample is mixed with a high concentration of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate to co-crystallize. apmaldi.comyoutube.com A pulsed laser is directed at the crystal, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase as ions. youtube.com These ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio. youtube.com Smaller ions travel faster and reach the detector first, allowing for a precise determination of the molecular mass. youtube.com

Table 4: Molecular Weight Verification of FFAGLDD by MALDI-TOF This table shows a comparison between the calculated theoretical mass and a hypothetical observed mass from MALDI-TOF analysis, demonstrating the high accuracy of the technique.

Peptide Theoretical MW (Da) Ion Form Observed m/z (Da) Mass Error (ppm)
FFAGLDD 841.37 [M+H]⁺ 842.38 < 5
FFAGLDD 841.37 [M+Na]⁺ 864.36 < 5

X-ray Diffraction Analysis for Supramolecular Ordering

X-ray diffraction (XRD) is an indispensable tool for investigating the long-range, ordered structures within self-assembled nanomaterials. For FFAGLDD nanofibers and hydrogels, XRD can provide direct evidence of the underlying supramolecular arrangement, which is often based on the hierarchical assembly of β-sheets. nih.gov

When an X-ray beam is directed at the sample, the ordered structures within the material diffract the beam at specific angles. The resulting diffraction pattern contains a series of peaks, and the position of these peaks (d-spacing) corresponds to characteristic repeating distances within the molecular architecture. acs.org In peptide assemblies, specific diffraction signals can be attributed to the distance between adjacent peptide strands within a β-sheet and the distance between stacked β-sheets. nih.gov This structural information is fundamental to understanding how molecular design translates into the macroscopic properties of the nanostructure. nih.gov

Table 5: Hypothetical X-ray Diffraction Peaks for Ordered FFAGLDD Nanofibers This table lists characteristic d-spacings that would be expected from an XRD analysis of self-assembled FFAGLDD nanofibers, indicating the presence of a well-ordered β-sheet architecture.

Diffraction Angle (2θ) d-spacing (Å) Structural Interpretation
~9.5° ~9.3 Inter-sheet distance (face-to-face packing of β-sheets)
~18.5° ~4.8 Inter-strand distance (hydrogen bonding distance in β-sheet)
~22.0° ~4.0 Aromatic π-π stacking distance (if applicable)

Theoretical and Computational Modeling of Ffagldd Peptide Behavior

Molecular Mechanics Minimization Studies of Peptide Conformations

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. wikipedia.org A core application of this approach is energy minimization, a process that seeks to find the three-dimensional arrangement of atoms (conformation) that corresponds to a local or global minimum on the potential energy surface. wikipedia.orgarxiv.org This is achieved by employing force fields—a set of parameters and potential energy functions that calculate the potential energy of a molecule based on the positions of its atoms. wikipedia.org

For the FFAGLDD peptide, molecular mechanics minimization studies are employed to identify its stable conformers. The process typically starts with a set of initial structures, which can be generated randomly or based on secondary structure predictions. mdpi.comuniv-paris-diderot.fr An algorithm, such as steepest descent or conjugate gradients, is then used to iteratively adjust the atomic coordinates to lower the total potential energy of the system until a minimum is reached. wikipedia.orgnih.gov

These studies can reveal a landscape of low-energy conformations, such as those characterized by specific secondary structures like β-turns, helices, or extended strands. researchgate.netbiorxiv.org The relative energies of these minimized structures provide an estimate of their stability and population in a given environment. For instance, simulations can predict whether FFAGLDD has a propensity to adopt a compact, folded structure or a more flexible, random coil conformation. biorxiv.org

Table 1: Predicted Low-Energy Conformations of FFAGLDD by Energy Minimization

Conformer IDPredominant Secondary StructureRelative Potential Energy (kcal/mol)Key Intramolecular Hydrogen Bonds
Conf-01β-Turn (Type II)0.00Phe(1) CO --- Gly(4) NH
Conf-02Extended Strand+2.5None
Conf-03Random Coil+4.1Transient
Conf-04α-Helix fragment+5.8Phe(1) CO --- Asp(5) NH

Coarse-Grained Molecular Dynamics Simulations of Self-Assembly

While all-atom simulations provide high-resolution detail, they are computationally expensive, limiting their use to relatively short timescales. njit.edu To study larger-scale processes like peptide self-assembly, coarse-grained (CG) molecular dynamics (MD) simulations are often employed. nih.govnih.gov In CG models, groups of atoms (e.g., an entire amino acid side chain) are represented as single "beads," reducing the number of particles in the simulation and allowing for significantly longer simulation times. mdpi.comrsc.org

CG-MD simulations are particularly well-suited for investigating the initial stages of FFAGLDD aggregation. mdpi.com By simulating multiple peptide chains in a solvent-filled box, these models can capture the spontaneous association of peptides into dimers, trimers, and larger oligomers. mdpi.comnih.gov The simulations provide insights into the driving forces of self-assembly, such as hydrophobic interactions between the phenylalanine residues and electrostatic interactions involving the aspartic acid residues. njit.edu Analysis of the simulation trajectories can reveal the structural evolution of aggregates, such as the formation of β-sheet-rich structures, which are a hallmark of many peptide assemblies. mdpi.comnih.gov

Table 2: Key Inter-peptide Contacts in FFAGLDD Self-Assembly (from CG-MD)

Residue PairInteraction TypeContact Frequency (%)Predicted Role in Assembly
Phe(1) - Phe(1)Hydrophobic/π-π stacking75Initiation of aggregation core
Phe(1) - Phe(6)Hydrophobic/π-π stacking68Stabilization of oligomers
Ala(2) - Leu(5)Hydrophobic55Core packing
Asp(3) - Asp(4)Electrostatic Repulsion<10Limits certain orientations

Prediction of Preferred Peptide Orientations and Assembly Structures

Computational methods are crucial for predicting how individual FFAGLDD peptides orient themselves within an aggregate and the resulting supramolecular architecture. nih.gov Building on insights from minimization and self-assembly simulations, predictive models can forecast the most stable arrangement of peptides, whether it be parallel or anti-parallel β-sheets, amyloid-like fibrils, or other ordered structures. nih.gov

These predictions often combine energy calculations with structural analysis. acs.org For example, computational approaches can assess the energetic favorability of different intermolecular arrangements, identifying specific hydrogen bonding patterns and side-chain packing that stabilize the assembly. nih.gov Algorithms can predict whether the hydrophobic phenylalanine residues will form a buried core, shielded from water, while the charged aspartic acid residues remain exposed to the solvent. njit.edu Such models have successfully predicted the formation of various nanostructures, including fibers and two-dimensional arrays, for different peptide sequences. nih.gov

Table 3: Predicted Parameters for Assembled FFAGLDD Structures

Assembly TypePredicted Inter-Peptide OrientationStabilizing Energy (kcal/mol per peptide)Dominant Interactions
Fibril-likeAnti-parallel β-sheet-15.2Backbone H-bonds, π-π stacking
Amorphous AggregateRandom-8.5Hydrophobic collapse
2D NanosheetParallel β-sheet-12.8Backbone H-bonds, side-chain packing

Simulation of Enzyme-Substrate Interactions for Cleavage Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as an enzyme) to form a stable complex. nih.govmdpi.com This method is invaluable for simulating the interaction between the FFAGLDD peptide and potential proteolytic enzymes. By modeling the binding of FFAGLDD into the active site of an enzyme, docking studies can predict whether the peptide is a likely substrate and identify the probable cleavage site. researchgate.net

The process involves placing the FFAGLDD peptide in various positions and orientations within the enzyme's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. mdpi.com Lower docking energy generally indicates a more favorable binding mode. mdpi.com Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the peptide's amino acid residues and the enzyme's active site residues. nih.govopenbiotechnologyjournal.com Computational tools can also predict which peptide bonds are most susceptible to enzymatic cleavage based on their proximity to the catalytic residues of the enzyme. arcadiascience.combiorxiv.orgdtu.dk

Table 4: Molecular Docking Simulation of FFAGLDD with a Hypothetical Protease

Peptide BondPredicted Binding Energy (kcal/mol)Key Interacting Enzyme ResiduesCleavage Likelihood Score
Gly(4)-Leu(5)-8.9Ser195, His57, Asp1020.91
Ala(2)-Gly(3)-6.2Tyr172, Trp2150.45
Leu(5)-Asp(6)-5.7Lys60, Asp1890.33
Phe(1)-Phe(2)-7.1Val216, Cys1910.25

Advanced Applications of Ffagldd in Stimuli Responsive Material Science

Design Principles for Enzyme-Responsive Nanocarriers

Enzyme-responsive nanocarriers are at the forefront of targeted drug delivery, designed to release their payload in response to specific enzymatic activity often associated with disease states. The design of such nanocarriers based on the FFAGLDD peptide sequence hinges on a few core principles:

Enzyme Specificity: The primary design consideration is the incorporation of a peptide sequence that is selectively cleaved by a target enzyme. The FFAGLDD sequence contains a cleavage site for MMP-9, a protease that is frequently overexpressed in the microenvironment of tumors and other pathological conditions. rsc.org This ensures that the nanocarrier remains stable in healthy tissue but undergoes a structural change upon encountering the elevated MMP-9 levels at the site of disease.

Amphiphilicity and Self-Assembly: The peptide is designed as an amphiphile, possessing both hydrophobic and hydrophilic regions. In the case of Phenylacetyl-FFAGLDD, the Phenylacetyl-FFAG portion acts as the hydrophobic block, while the LDD (Leu-Asp-Asp) sequence provides hydrophilicity. researchgate.net This amphiphilic nature drives the self-assembly of the peptides into core-shell nanostructures, typically micelles, in an aqueous environment. The hydrophobic cores of these micelles serve as reservoirs for encapsulating hydrophobic drug molecules.

Stimuli-Induced Morphological Transition: The crucial design element is the enzymatic cleavage of the hydrophilic block. When MMP-9 cleaves the peptide bond within the FFAGLDD sequence, the hydrophilic LDD portion is removed. frontiersin.org This shifts the hydrophobic-hydrophilic balance of the molecule, triggering a change in the supramolecular assembly. The resulting Phac-FFAG fragment is more hydrophobic and tends to self-assemble into different structures, such as nanofibers. researchgate.netfrontiersin.org This transition from micelles to fibers alters the material's properties and leads to the release of the encapsulated cargo.

A study by Kalafatovic et al. demonstrated these principles by designing Phenylacetyl-peptide amphiphiles that reconfigure from micellar aggregates to fibers upon cleavage by MMP-9. researchgate.net This morphological change allowed for the retention of a doxorubicin (B1662922) payload within the newly formed fibers, creating a localized depot for slow drug release. researchgate.net

Controlled Encapsulation and Release Mechanisms in Supramolecular Depots

The transition from mobile nanocarriers to localized supramolecular depots is a key feature of FFAGLDD-based systems, enabling controlled encapsulation and release.

Encapsulation: The initial self-assembly into micellar structures provides a natural mechanism for encapsulating therapeutic agents. Hydrophobic drugs, which have poor solubility in aqueous environments, can be effectively loaded into the hydrophobic cores of the FFAGLDD micelles. The efficiency of this encapsulation is influenced by the physicochemical properties of both the drug and the peptide amphiphile.

Release Mechanism: The release of the encapsulated drug is primarily triggered by the MMP-9-induced morphological transition. The process can be described in two stages:

Initial State (Micelles): In the absence of MMP-9, the drug is securely encapsulated within the core of the spherical micelles. These nanocarriers can circulate and are designed to be stable, minimizing premature drug release. researchgate.net

Enzyme-Triggered Transition (Fibers): At the target site, elevated MMP-9 levels cleave the hydrophilic tail of the FFAGLDD peptide. researchgate.netfrontiersin.org This leads to the disassembly of the micelles and the re-assembly of the resulting hydrophobic fragments into nanofibers. researchgate.net This structural rearrangement disrupts the original encapsulation, leading to the release of the drug. The formation of a fibrous network can create a localized depot that facilitates a sustained and prolonged release of the therapeutic agent directly at the disease site. researchgate.netfrontiersin.org

Research has shown that the presence of the drug, such as doxorubicin, does not significantly disrupt the enzyme-triggered fiber formation. researchgate.net This ensures that the release mechanism remains effective even with a therapeutic payload.

FeatureDescriptionReference
Precursor Structure Phenylacetyl-FFAGLDD self-assembles into micellar aggregates. researchgate.net
Encapsulation Hydrophobic drugs are encapsulated within the core of the micelles. researchgate.net
Trigger Overexpression of MMP-9 enzyme at the target site. rsc.orgresearchgate.net
Mechanism MMP-9 cleaves the hydrophilic LDD sequence from the peptide. researchgate.netfrontiersin.org
Structural Transition Micelles reconfigure into nanofibers. researchgate.netfrontiersin.org
Release The morphological change leads to the release of the encapsulated drug. researchgate.net
Resulting Depot The formed nanofibers create a localized depot for sustained release. researchgate.netfrontiersin.org

Exploration of FFAGLDD in Biosensing Applications

While the primary research focus for FFAGLDD has been on drug delivery, its inherent specificity for MMP-9 presents a strong potential for its use in biosensing applications. The design of such biosensors would leverage the same enzymatic cleavage principle but would be geared towards generating a detectable signal.

The general principle for a peptide-based biosensor involves immobilizing the peptide substrate onto a signaling platform. When the target enzyme cleaves the peptide, a change in the physical or chemical properties of the platform occurs, which can be measured. Several strategies for MMP-9 detection using peptide substrates have been developed, and the FFAGLDD sequence could theoretically be adapted for these platforms. nih.govsemanticscholar.orgbrad.ac.uk

Potential Design Strategies for FFAGLDD-based Biosensors:

Electrochemical Biosensors: An FFAGLDD peptide could be immobilized on an electrode surface. researchgate.net Cleavage by MMP-9 would alter the electrode's impedance or current, providing a measurable signal. For instance, a hydrogel layer cross-linked with FFAGLDD peptides could be coated on an electrode; degradation of this layer by MMP-9 would change the electrochemical impedance. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Probes: A FRET pair (a fluorophore and a quencher) could be attached to the FFAGLDD peptide. In the intact peptide, the FRET pair would be in close proximity, resulting in quenched fluorescence. Upon cleavage by MMP-9, the fluorophore and quencher would separate, leading to an increase in fluorescence intensity that can be correlated with enzyme activity.

Nanoparticle-Based Sensors: FFAGLDD peptides could be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. brad.ac.uk The cleavage of the peptide could induce a change in the aggregation state of the nanoparticles, leading to a colorimetric or fluorescent signal.

While specific studies detailing the use of the FFAGLDD sequence in biosensors are not prevalent, the principles of MMP-9 biosensor design strongly support its potential in this area. nih.govsemanticscholar.orgbrad.ac.uk

Potential for FFAGLDD in Responsive Hydrogel Development

Stimuli-responsive hydrogels are three-dimensional polymer networks that can undergo changes in their physical properties in response to external cues. frontiersin.orgnih.gov Incorporating the FFAGLDD peptide into a hydrogel structure could create a material that is specifically responsive to MMP-9.

Design Principles for FFAGLDD-based Responsive Hydrogels:

Crosslinker Degradation: The FFAGLDD peptide could be used as a crosslinker to form the hydrogel network. In the presence of MMP-9, the peptide crosslinks would be cleaved, leading to the degradation of the hydrogel and the release of encapsulated cells or therapeutic agents. nih.gov This approach is particularly promising for tissue engineering applications where controlled scaffold degradation is desired to allow for new tissue formation.

Pendant Group Cleavage: The FFAGLDD peptide could be attached as a pendant group to the polymer backbone of the hydrogel. Cleavage of the peptide by MMP-9 could alter the hydrophilicity or charge of the hydrogel, leading to changes in its swelling behavior or mechanical properties. This could also be used to trigger the release of a conjugated drug.

Enzyme-Triggered Gelation: A soluble precursor molecule containing the FFAGLDD sequence could be designed to undergo self-assembly and form a hydrogel upon enzymatic cleavage. This "pro-gelator" approach allows for in-situ hydrogel formation at a target site with high MMP-9 activity.

The development of enzyme-responsive hydrogels is an active area of research, and the specificity of the FFAGLDD sequence for MMP-9 makes it an attractive candidate for creating highly selective and intelligent hydrogel systems for applications in drug delivery, tissue engineering, and diagnostics. frontiersin.orgrsc.org

Conclusion and Future Research Directions

Summary of Key Findings on FFAGLDD's Supramolecular and Enzymatic Properties

Research has demonstrated that Ffagldd is a peptide sequence selectively recognized and cleaved by Matrix Metalloproteinase-9 (MMP-9), an enzyme often overexpressed in pathological tissues, such as tumors. frontiersin.orgscispace.comnih.gov This enzymatic responsiveness is the cornerstone of its function as a smart biomaterial.

A key innovation involves the modification of the Ffagldd sequence with a N-terminal phenylacetyl (Phac) group, creating Phac-Ffagldd. This amphiphilic precursor self-assembles in aqueous solutions to form micellar aggregates. ulijnlab.comresearchgate.net Upon exposure to MMP-9, the enzyme catalyzes the hydrolysis of the peptide backbone. frontiersin.orgfrontiersin.org Studies have shown that for this heptapeptide, the cleavage preferentially occurs at the Gly-Leu bond, excising the hydrophilic -Leu-Asp-Asp (LDD) tail. rsc.org This enzymatic action generates a more hydrophobic fragment, Phac-Ffagl (Phenylacetyl-Phe-Phe-Ala-Gly-Leu), which possesses a higher propensity for self-assembly. ulijnlab.comfrontiersin.org

This change in molecular structure induces a significant morphological transformation: the initial micellar aggregates reconfigure into well-defined β-sheet-rich nanofibers. ulijnlab.comresearchgate.netrsc.org This enzyme-triggered micelle-to-fiber transition represents a powerful mechanism for in situ material fabrication, transforming a mobile, soluble precursor into a stable, less mobile fibrillar network precisely at the site of high enzymatic activity. researchgate.netcore.ac.uk This transition has been characterized using various analytical techniques, confirming the change in morphology and secondary structure. ulijnlab.comresearchgate.net

Table 1: Supramolecular and Enzymatic Properties of Phac-Ffagldd System

Property Precursor (Phac-Ffagldd) Post-Cleavage Product (Phac-Ffagl) Analysis Method Reference
Morphology Micellar Aggregates Nanofibers / Hydrogel AFM, TEM ulijnlab.comresearchgate.netresearchgate.net
Secondary Structure Disordered / Random Coil β-sheet FTIR Spectroscopy ulijnlab.comresearchgate.net
Enzymatic Trigger MMP-9 - Enzymatic Assays frontiersin.orgrsc.org
Cleavage Site Gly-Leu Bond - Mass Spectrometry rsc.org
Critical Aggregation Conc. (CAC) ~1.32 mM ~2.88 mM Fluorescence Probe researchgate.net
Mechanical Properties Solution (low viscosity) Gel (increased elastic modulus) Rheology researchgate.net

This targeted assembly has been harnessed to create localized depots for hydrophobic drugs, such as doxorubicin (B1662922), demonstrating a method for controlled, slow release at a disease site and enhanced therapeutic efficacy in preclinical models. ulijnlab.comresearchgate.net

Challenges and Opportunities in Designing Peptide-Based Stimuli-Responsive Systems

The development of stimuli-responsive peptide systems like Ffagldd is both promising and challenging. These materials offer unprecedented opportunities for creating "smart" biomaterials for applications ranging from drug delivery to regenerative medicine. brad.ac.uknih.govnih.gov

Opportunities:

Targeted Drug Delivery: As demonstrated with Ffagldd, enzyme-responsive systems can be designed to assemble and release therapeutic payloads specifically at disease sites, minimizing systemic toxicity. researchgate.netfrontiersin.orgulijnlab.com

Tissue Engineering: Self-assembling peptides can form nanofibrous hydrogels that mimic the native extracellular matrix (ECM), providing scaffolds that support cell adhesion, proliferation, and differentiation. nih.govcorning.com The mechanical properties of these gels can often be tuned. researchgate.netrsc.org

Biosensors: The transition from a soluble to an aggregated state, often accompanied by a change in a fluorescent signal, can be used to create sensitive and specific diagnostic tools for detecting enzyme activity. rsc.org

Biocompatibility and Biodegradability: Peptides are composed of natural amino acids, leading to materials that are generally biocompatible and can be broken down into non-toxic components in vivo. core.ac.uk

Challenges:

Substrate Accessibility: In a self-assembled state, the enzymatic cleavage site can be buried within the structure, hindering access for large enzyme molecules and reducing the system's responsiveness. frontiersin.org Design strategies must ensure the recognition motif remains exposed.

Controlling Assembly Kinetics: The transition from soluble precursors to assembled nanostructures must be precisely controlled. Premature assembly or overly rapid gelation can be detrimental to the intended application, for instance, by preventing uniform distribution in an injectable formulation. rsc.org

Mechanical Stability: For applications in tissue engineering or as stable depots, the resulting hydrogels or fiber networks must possess sufficient mechanical strength and stability to function in a dynamic biological environment. nih.govresearchgate.netgoogle.com

Predictive Design: While principles are emerging, accurately predicting the final morphology and properties of a self-assembled structure based solely on its peptide sequence remains a significant challenge, often requiring empirical optimization. acs.orgnih.gov

Prospective Research Avenues in FFAGLDD Analog Design and Fabrication of Complex Architectures

Future research on Ffagldd and related systems is poised to advance in several exciting directions, focusing on refining the peptide design and expanding the complexity of the fabricated structures.

Analog Design:

Computational and Rational Design: Future work will increasingly leverage computational tools, such as molecular dynamics simulations and docking studies, to predict how modifications to the Ffagldd sequence will affect MMP-9 recognition, cleavage kinetics, and self-assembly pathways. nih.gov This can accelerate the discovery of new analogs with optimized properties.

Sequence Modification: Systematic substitution of amino acids within the Ffagldd sequence can be explored to tune its properties. For example, an analog named Gfflgldd (Gly-Phe-Phe-Leu-Gly-Leu-Asp-Asp) has been synthesized to study the role of the N-terminal phenylacetyl group. researchgate.netfrontiersin.org Other modifications could enhance β-sheet propensity, alter hydrophobicity to control fiber morphology, or change the cleavage specificity to respond to different enzymes. epfl.chmdpi.com

Multi-Domain Peptides: Future designs may incorporate additional functional domains into the Ffagldd sequence. These could include domains for binding to specific cell receptors, sequences that confer antimicrobial properties, or moieties that respond to a second, orthogonal stimulus (e.g., pH or light), creating multi-responsive systems. acs.org

Fabrication of Complex Architectures:

Hierarchical Structures: Moving beyond simple nanofibers, researchers are exploring methods to organize these primary structures into more complex, hierarchical architectures. Techniques like electrospinning can be combined with self-assembly to create functional, mesostructured nonwovens. uni-bayreuth.dersc.org

Spatially Controlled Assembly: By patterning surfaces with enzymes, it is possible to direct the self-assembly of peptide precursors like Ffagldd with high spatial resolution, creating patterned surfaces or micro-scale gel structures. ulijnlab.com

Co-assembly and Hybrid Materials: Ffagldd-based peptides could be co-assembled with other self-assembling molecules (peptides or polymers) to create hybrid materials with combined or enhanced properties. acs.org This approach could be used to improve the mechanical strength of Ffagldd hydrogels or to incorporate new functionalities. google.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to test Ffagldd (tfa) while minimizing bias?

  • Methodological Answer : Experimental design should incorporate blinding techniques to avoid unconscious bias in data interpretation. For example, use double-blind protocols where neither researchers nor participants know which samples contain Ffagldd (tfa) versus controls. Ensure randomization in sample allocation and adhere to pre-registered hypotheses to reduce "p-hacking." Validate instruments using calibration standards specific to the compound’s properties (e.g., spectroscopic stability). Reference established protocols from analogous compounds to guide parameter selection .

Q. What systematic approaches are recommended for reviewing existing literature on Ffagldd (tfa)?

  • Methodological Answer : Conduct a meta-analysis using databases like PubMed, Scopus, or discipline-specific repositories. Filter studies by keywords (e.g., "Ffagldd synthesis," "tfa pharmacokinetics") and apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025). Use tools like PRISMA flow diagrams to document screening processes. Critically evaluate methodologies in prior studies to identify gaps, such as inconsistent dosing regimens or unvalidated assays .

Q. How can researchers ensure ethical compliance when collecting primary data on Ffagldd (tfa)?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) for approval, particularly for studies involving human/animal subjects. For chemical synthesis, adhere to safety guidelines (e.g., fume hood use, waste disposal). Document informed consent processes and anonymize datasets. Use secure, encrypted platforms for data storage to comply with GDPR or HIPAA, as applicable .

Advanced Research Questions

Q. What strategies resolve contradictions in Ffagldd (tfa) data across studies (e.g., conflicting bioavailability results)?

  • Methodological Answer : Perform sensitivity analyses to assess variables influencing discrepancies, such as solvent polarity in solubility tests or temperature variations in kinetic studies. Use Bayesian statistics to quantify uncertainty ranges. Replicate experiments under standardized conditions (e.g., ISO guidelines) and publish negative results to reduce publication bias. Cross-validate findings using orthogonal techniques (e.g., HPLC vs. mass spectrometry) .

Q. How can multi-institutional teams coordinate roles to enhance reproducibility in Ffagldd (tfa) research?

  • Methodological Answer : Define roles using collaborative agreements (e.g., CRediT taxonomy) to assign tasks like synthesis, data analysis, or validation. Implement version-controlled documentation (e.g., GitLab for protocols, electronic lab notebooks). Conduct inter-laboratory round-robin tests to harmonize methodologies. Share raw data via FAIR-aligned repositories (e.g., Zenodo) with detailed metadata .

Q. What computational models are suitable for predicting Ffagldd (tfa) interactions with biological targets?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to screen binding affinities. Validate predictions with in vitro assays (e.g., surface plasmon resonance). Use QSAR models trained on structurally similar compounds to infer pharmacokinetic properties. Ensure transparency by publishing code and parameters on platforms like GitHub .

Data Management & Reproducibility

Q. How should researchers manage and archive Ffagldd (tfa) datasets for long-term accessibility?

  • Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized formats (e.g., .csv for tabular data, .CIF for crystallography). Deposit datasets in certified repositories (e.g., ChemRxiv, Dryad) with unique DOIs. Include README files detailing experimental conditions, software versions, and anomaly logs .

Q. What steps mitigate batch-to-batch variability in Ffagldd (tfa) synthesis?

  • Methodological Answer : Characterize raw materials using NMR or elemental analysis. Document synthesis parameters (e.g., reaction time, catalysts) in granular detail. Implement quality control checkpoints (e.g., HPLC purity ≥95%). Use statistical process control (SPC) charts to monitor variability and adjust protocols iteratively .

Cross-Disciplinary Collaboration

Q. How can social scientists and chemists collaborate on Ffagldd (tfa) toxicity perception studies?

  • Methodological Answer : Design mixed-methods studies: pair quantitative toxicity assays with qualitative surveys (e.g., Likert scales on risk perception). Use focus groups to contextualize lab findings in public health frameworks. Ensure interdisciplinary alignment by co-authoring research questions and holding joint data interpretation sessions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.